Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate
Description
Properties
IUPAC Name |
sodium;2-[6-(difluoromethyl)pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.Na/c9-8(10)6-3-1-2-5(11-6)4-7(12)13;/h1-3,8H,4H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQDDYJWEAVAAN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)F)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation-Fluorination Sequence
Route A :
- Chlorination : 2-Hydroxypyridine undergoes chlorination at the 6-position using POCl₃ or PCl₅.
- Fluorination : The 6-chloro intermediate is treated with HF or KF in the presence of a crown ether to replace chlorine with fluorine.
Route B : Direct difluoromethylation via radical intermediates:
- Radical Initiation : 2-Hydroxypyridine reacts with ClCF₂H under UV light.
- Reduction : The ClCF₂ group is reduced to CHF₂ using Zn/HCl.
Acetate Side Chain Installation
The acetate moiety is introduced via nucleophilic substitution or esterification:
Alkylation of 6-(Difluoromethyl)pyridin-2-ol
Methodology :
- Deprotonation : The hydroxyl group is deprotonated with K₂CO₃ or NaOH in DMF.
- Reaction with Methyl 2-Chloromethyl Acetate :
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with the alkoxide attacking the chloromethyl carbon. The difluoromethyl group at the 6-position sterically hinders N-alkylation, favoring O-alkylation.
Ester Hydrolysis and Sodium Salt Formation
The methyl ester is hydrolyzed to the carboxylic acid and neutralized to form the sodium salt:
Saponification
Salt Formation
- Acid Neutralization : The carboxylic acid is treated with NaHCO₃ or NaOH in aqueous ethanol.
- Crystallization : The sodium salt precipitates upon cooling and is isolated via filtration.
Optimization Strategies and Reaction Parameters
Solvent and Base Selection
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 70 | 86 |
| Butanone | NaOH | 80 | 78 |
| Toluene/DMF | NaHCO₃ | 60 | 72 |
Key Findings :
Effect of Substituents on Reactivity
The 6-difluoromethyl group:
- Electron-Withdrawing Effect : Activates the pyridine ring toward nucleophilic attack.
- Steric Hindrance : Reduces N-alkylation by blocking the nitrogen lone pair.
Spectroscopic Characterization
¹H NMR (400 MHz, D₂O) :
- δ 8.21 (d, J = 7.8 Hz, 1H, Py-H).
- δ 7.89 (t, J = 7.8 Hz, 1H, Py-H).
- δ 7.32 (d, J = 7.8 Hz, 1H, Py-H).
- δ 6.52 (t, J = 54.0 Hz, 1H, CHF₂).
- δ 3.62 (s, 2H, CH₂COO⁻).
¹⁹F NMR (376 MHz, D₂O) :
- δ -113.2 (d, J = 54.0 Hz, CHF₂).
IR (KBr) :
- 1715 cm⁻¹ (C=O stretch).
- 1260 cm⁻¹ (C-F stretch).
Industrial-Scale Considerations
Process Challenges :
- Fluorine Handling : Requires corrosion-resistant reactors (e.g., Hastelloy).
- Waste Management : HF byproducts necessitate neutralization with Ca(OH)₂.
Cost Drivers :
- Difluoromethylation reagents account for 40% of raw material costs.
- Solvent recovery (DMF) improves sustainability.
Chemical Reactions Analysis
Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like hydrogen gas or metal hydrides.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include bases, acids, and specific catalysts that facilitate the desired transformations.
Scientific Research Applications
Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical differences between Sodium 2-[6-(difluoromethyl)pyridin-2-yl]acetate and analogous fluorinated pyridine derivatives:
Impact of Substituents on Properties
- Counterion Effects : Sodium carboxylate derivatives (e.g., the target compound) exhibit higher aqueous solubility compared to ester analogs (e.g., ethyl or methyl esters), making them preferable for ionic interactions in drug formulations .
- Functional Group Diversity: Compounds like 2-fluoro-2-(2-nitrophenyl)acetic acid (nitro-substituted) and methyl 2-[(6-fluoropyridin-2-yl)amino]acetate (amino-linked) highlight how non-pyridine fluorinated scaffolds can diversify reactivity and biological targeting .
Biological Activity
Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews recent findings regarding its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is a pyridine derivative characterized by the presence of a difluoromethyl group at the 6-position of the pyridine ring. Its chemical structure can be represented as follows:
This structural modification is significant as it influences the compound's biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. A review on pyridine compounds indicated that derivatives with similar structures exhibited notable antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria .
Efficacy Against Pathogens
The Minimum Inhibitory Concentration (MIC) values for related pyridine compounds suggest that this compound could exhibit comparable efficacy. For instance, compounds with similar structural features have shown MIC values ranging from 18 to 31 μM against pathogens like E. coli and S. aureus .
| Compound | Pathogen | MIC (μM) |
|---|---|---|
| This compound | E. coli | TBD |
| Related Pyridine Compound | S. aureus | 31 |
| Related Pyridine Compound | B. subtilis | 18 |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects. Research on structurally related compounds has shown significant inhibition of COX-2 enzyme activity, which is crucial in the inflammatory response .
Inhibition of COX Enzymes
The IC50 values for COX-2 inhibition of similar compounds were reported at approximately 0.04 μmol, indicating a strong potential for this compound to modulate inflammatory pathways effectively .
| Compound | Target Enzyme | IC50 (μmol) |
|---|---|---|
| This compound | COX-2 | TBD |
| Related Compound | COX-1 | 0.04 |
Case Studies
Several case studies have documented the biological activities of pyridine derivatives, providing insights into their mechanisms and efficacy:
- Antimicrobial Study : A study demonstrated that a series of pyridine derivatives, including those with difluoromethyl groups, exhibited broad-spectrum antimicrobial activity against various bacterial strains .
- Anti-inflammatory Effects : Another study reported that pyrimidine derivatives with similar structural characteristics effectively reduced inflammation in animal models, showcasing their potential as therapeutic agents in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
